molecular formula C14H28ClN B1432807 4-(Cyclooctylmethyl)piperidine hydrochloride CAS No. 1822674-75-8

4-(Cyclooctylmethyl)piperidine hydrochloride

Cat. No.: B1432807
CAS No.: 1822674-75-8
M. Wt: 245.83 g/mol
InChI Key: ABSJZUNKNNYAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclooctylmethyl)piperidine hydrochloride is a chemical compound of interest in medicinal chemistry and pharmacological research. Piperidine derivatives are prominent structural motifs in active pharmaceutical ingredients and are frequently explored for their diverse biological activities. Piperidine-based compounds have been investigated as potential therapeutic agents due to their activity on central nervous system targets. For instance, some piperidine derivatives are known to act as agonists on the M1 muscarinic receptor, a target relevant for cognitive disorders and psychotic diseases . Other research has identified specific piperidine chemotypes, such as the 4-phenyl piperidines (4PP), which demonstrate potent activity against Mycobacterium tuberculosis, suggesting a potential application in developing novel anti-tubercular agents . The cyclooctylmethyl substituent in this particular compound may influence its lipophilicity and binding affinity to biological targets, making it a valuable scaffold for constructing structure-activity relationship (SAR) models and exploring new chemical spaces in drug discovery. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic use, or for consumption in any form. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

4-(cyclooctylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N.ClH/c1-2-4-6-13(7-5-3-1)12-14-8-10-15-11-9-14;/h13-15H,1-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSJZUNKNNYAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches to 4-(Cyclooctylmethyl)piperidine Hydrochloride

General Synthetic Strategy

The synthesis of this compound generally involves two main stages:

  • Construction of the 4-(cyclooctylmethyl) substituent on the piperidine ring
  • Conversion of the free base to the hydrochloride salt

The most authoritative and scalable methods employ reductive amination or alkylation strategies using cyclooctanecarboxaldehyde or cyclooctylmethyl halides as key reagents.

Reductive Alkylation Approach

This method is widely adopted for introducing the cyclooctylmethyl group onto the piperidine nitrogen or carbon, depending on the desired substitution pattern. The process typically involves:

  • Preparation of the Piperidine Intermediate:
    Starting from commercially available piperidine derivatives (e.g., 4-aminopiperidine or 4-piperidone).

  • Reductive Alkylation:

    • The piperidine intermediate is reacted with cyclooctanecarboxaldehyde in the presence of a mild reducing agent such as sodium triacetoxyborohydride.
    • The reaction is performed in an aprotic solvent like dichloromethane or DMF at room temperature to moderate heat.
    • The product is then isolated and purified.
  • Formation of the Hydrochloride Salt:

    • The free base is dissolved in ethanol or another suitable solvent.
    • Hydrogen chloride gas or an ethanolic HCl solution is added at low temperature (0–5°C) to precipitate the hydrochloride salt.
    • The salt is collected by filtration and dried under reduced pressure.
Process Data Table: Reductive Alkylation
Step Reagents/Conditions Yield (%) Notes
Reductive alkylation Cyclooctanecarboxaldehyde, NaBH(OAc)3, DMF 80–90 Room temp, 2–6 h
Salt formation HCl (ethanolic), 0–5°C 95–99 Precipitation, filtration

Yields and conditions may vary depending on scale and purity requirements.

Alkylation Using Cyclooctylmethyl Halides

Alternatively, direct alkylation of a 4-piperidinemethanol or 4-piperidinemethyl halide with cyclooctylmethyl bromide or chloride can be employed:

  • Preparation of 4-Piperidinemethanol:
    Synthesized by reduction of 4-piperidone using sodium borohydride or lithium aluminum hydride.

  • Alkylation Reaction:

    • 4-Piperidinemethanol is treated with cyclooctylmethyl bromide in the presence of a strong base (e.g., potassium carbonate) in a polar aprotic solvent such as acetonitrile.
    • The reaction is heated to reflux for several hours.
  • Salt Formation:

    • As above, the free base is converted to the hydrochloride salt by treatment with HCl in ethanol or isopropanol.
Process Data Table: Alkylation
Step Reagents/Conditions Yield (%) Notes
Alkylation Cyclooctylmethyl bromide, K2CO3, MeCN 60–80 Reflux, 6–12 h
Salt formation HCl (ethanolic), 0–5°C 95–98 Standard workup

Alternative Methods and Considerations

  • Catalytic Hydrogenation: For some substituted piperidines, catalytic hydrogenation of azide or nitro precursors can be employed to introduce the amine functionality, followed by alkylation or reductive amination.
  • Protecting Groups: Use of N-protecting groups (e.g., tert-butoxycarbonyl) may be necessary to control regioselectivity and prevent over-alkylation. Deprotection is typically achieved with HCl in methanol.
  • Purification: The hydrochloride salt is often recrystallized from ethanol/ethyl acetate or isopropanol to achieve high purity.

Research Findings and Process Optimization

Key Observations from Literature

  • Reductive alkylation is favored for its mild conditions, high yields, and operational simplicity.
  • Reaction temperature is a critical parameter: higher temperatures can increase conversion but may also promote side reactions.
  • Base equivalents (e.g., NaOH or K2CO3) must be optimized to ensure complete conversion without excess reagent waste.
  • Salt formation is typically quantitative, but careful control of pH and temperature is needed to avoid product degradation.

Scale-Up and Industrial Considerations

  • The described methods are amenable to scale-up, with reported pilot-plant production exceeding 100 kg and achieving purities greater than 99.9% by HPLC analysis.
  • All reactions are performed under inert atmosphere (nitrogen) using anhydrous conditions unless otherwise noted.

Summary Table: Preparation Methods Overview

Method Key Reagents Main Steps Typical Yield Purity Notes
Reductive Alkylation Cyclooctanecarboxaldehyde, NaBH(OAc)3, DMF Reductive amination, salt formation 75–90% >99.5% Scalable, mild conditions
Alkylation Cyclooctylmethyl bromide, K2CO3, MeCN Alkylation, salt formation 60–80% >99% Requires base, longer time
Catalytic Hydrogenation Azide/nitro precursors, Pd/C, H2 Hydrogenation, alkylation, salt formation 70–85% >98% For substituted piperidines

Chemical Reactions Analysis

Types of Reactions

4-(Cyclooctylmethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(Cyclooctylmethyl)piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-(Cyclooctylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis of Structurally Similar Piperidine Hydrochloride Derivatives

The following comparison focuses on key piperidine hydrochloride derivatives with distinct substituents, highlighting their molecular properties, applications, and safety profiles based on the provided evidence.

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Molecular Formula: C₁₈H₂₁NO•HCl
  • Molecular Weight : 303.83 g/mol
  • Limited toxicological data; acute toxicity and environmental impact remain unstudied . Regulatory compliance referenced under international frameworks (e.g., EPA, EFSA) but lacks specific safety thresholds .

4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride

  • Purity : ≥95%
  • Applications :
    • Agrochemical development: Enhances pesticide efficacy and environmental compatibility .
    • Pharmaceutical intermediate: Serves as a building block for drug discovery.
  • Safety : Requires meticulous handling due to reactivity; MDL number MFCD29907057 aids in precise identification .

4-(Methoxymethyl)piperidine Hydrochloride

  • Molecular Formula: C₇H₁₆ClNO
  • Molecular Weight : 165.66 g/mol
  • Synonym: 4-Methoxymethyl-piperidine hydrochloride
  • Uses: Organic synthesis reagent; notable for its smaller substituent (methoxymethyl), which may improve solubility .

4-((4-Chloro-3-ethylphenoxy)methyl)piperidine Hydrochloride

  • MDL Number : MFCD13560973
  • Regulatory Status: No specific ecological data provided .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Purity Applications
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy Unknown Pharmaceutical research
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine HCl - - Cyclobutyl-oxadiazole ≥95% Agrochemicals, drug discovery
4-(Methoxymethyl)piperidine Hydrochloride C₇H₁₆ClNO 165.66 Methoxymethyl ≥97% Organic synthesis
4-((4-Chloro-3-ethylphenoxy)methyl)piperidine HCl - - Chloro-ethylphenoxy Unknown Antimicrobial/herbicidal research

Biological Activity

Overview

4-(Cyclooctylmethyl)piperidine hydrochloride is a compound of increasing interest in pharmacological research due to its unique structure and potential biological activities. This article provides a comprehensive examination of its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC13H23ClN
Molecular Weight241.78 g/mol
IUPAC NameThis compound
CAS Number1822674-75-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperidine ring is known for its ability to modulate neurotransmitter systems, which can lead to diverse pharmacological effects.

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signaling pathways that regulate mood, cognition, and pain perception.
  • Enzyme Modulation : It has been shown to affect the activity of enzymes involved in neurotransmitter metabolism, potentially impacting conditions such as depression and anxiety.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis and enhance cognitive functions by stabilizing microtubules.
  • Antidepressant Activity : Animal model studies have indicated that this compound may exhibit antidepressant-like effects, possibly through the modulation of serotonin and norepinephrine levels.
  • Anti-inflammatory Properties : In vitro studies have demonstrated the compound's potential to reduce inflammatory markers, suggesting applications in treating inflammatory diseases.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study published in Frontiers in Pharmacology investigated the neuroprotective properties of piperidine derivatives similar to this compound. The findings highlighted that these compounds could stabilize microtubules and improve cognitive function in Alzheimer's disease models, emphasizing the importance of their structural features in enhancing binding affinity to tau proteins involved in neurodegeneration .

Case Study 2: Antidepressant-Like Effects

A study conducted on mice evaluated the antidepressant-like effects of this compound using behavioral tests such as the forced swim test and tail suspension test. Results showed a significant reduction in immobility time compared to control groups, indicating an increase in locomotor activity and mood enhancement .

Research Findings

Recent research utilizing computer-aided methods has evaluated the potential targets and biological activity spectra for new piperidine derivatives, including this compound. The findings suggest that this compound can interact with various enzymes, receptors, and ion channels, providing a wide range of biological activities applicable in multiple fields such as oncology and central nervous system disorders .

Q & A

Q. How does this compound’s stability vary under long-term storage or accelerated degradation conditions?

  • Answer : Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products via HPLC-MS. Lyophilization enhances shelf life by reducing hydrolytic degradation. Antioxidants (e.g., BHT) may be added to formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclooctylmethyl)piperidine hydrochloride
Reactant of Route 2
4-(Cyclooctylmethyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.